molecular formula C16H19N3O3 B11835517 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11835517
M. Wt: 301.34 g/mol
InChI Key: OJNPOOCCOOFQDG-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring substituted with an ethoxy group at the third position and a piperidine-3-carboxylic acid moiety at the second position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C16H19N3O3/c1-2-22-15-14(17-12-7-3-4-8-13(12)18-15)19-9-5-6-11(10-19)16(20)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,21)

InChI Key

OJNPOOCCOOFQDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, such as ethyl glyoxalate, under acidic conditions.

    Ethoxylation: The ethoxy group is introduced at the third position of the quinoxaline ring through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.

    Piperidine-3-carboxylic Acid Introduction: The piperidine-3-carboxylic acid moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the ethoxyquinoxaline intermediate with piperidine-3-carboxylic acid under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent for neurological disorders, given its structural similarity to known bioactive quinoxaline derivatives.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The piperidine-3-carboxylic acid moiety may enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid can be compared with other quinoxaline derivatives, such as:

    1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has a similar piperidine-3-carboxylic acid moiety but lacks the ethoxy group, resulting in different biological activities.

    1-(3-Methoxyquinoxalin-2-yl)piperidine-3-carboxylic acid: The presence of a methoxy group instead of an ethoxy group can alter the compound’s reactivity and interaction with biological targets.

    1-(3-Chloroquinoxalin-2-yl)piperidine-3-carboxylic acid:

The uniqueness of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid is a compound of interest due to its structural features that suggest potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves multi-step reactions that integrate quinoxaline derivatives with piperidine carboxylic acid frameworks. The characterization of these compounds is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Antimicrobial Properties

Research indicates that quinoxaline derivatives, including those related to 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid, exhibit significant antimicrobial activity. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics .

Enzyme Inhibition

Enzymatic assays have demonstrated that certain derivatives can act as inhibitors for enzymes such as cathepsin K, which is implicated in bone resorption processes. Compounds structurally similar to 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid have shown promising IC50 values, indicating effective inhibition at low concentrations .

Antifungal Activity

The antifungal properties of piperidine-based compounds have been explored against pathogens like Candida auris. Derivatives have been reported to induce cell death and disrupt cellular membranes, showcasing their potential as antifungal agents .

The mechanisms through which 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Membrane Disruption : Particularly in fungal pathogens, the compound can compromise membrane integrity, leading to cell lysis.
  • Induction of Apoptosis : Some studies suggest that compounds in this class can trigger apoptotic pathways in target cells, particularly in resistant strains of fungi .

Case Studies

Several studies highlight the biological activities associated with similar compounds:

  • Antimicrobial Efficacy : A study evaluating various quinoxaline derivatives found that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Bone Resorption Inhibition : Research into piperidine derivatives indicated that specific structural features correlate with enhanced inhibitory effects on cathepsin K, suggesting a pathway for treating osteoporosis .
  • Fungal Resistance : In trials against C. auris, novel piperidine derivatives demonstrated MIC values ranging from 0.24 to 0.97 µg/mL, indicating strong antifungal potential .

Data Summary

Compound NameActivity TypeIC50 / MIC ValuesReference
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acidAntimicrobialVaries
Quinoxaline DerivativeEnzyme InhibitionIC50 = 13.52 µM
Piperidine DerivativeAntifungalMIC = 0.24 - 0.97 µg/mL

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